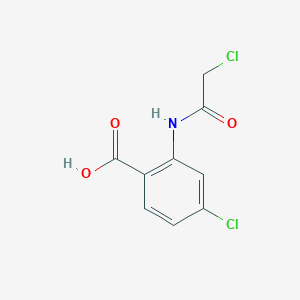

4-Chloro-2-(2-chloroacetamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-(2-chloroacetamido)benzoic acid is a chemical compound with the molecular formula C9H7Cl2NO3 and a molecular weight of 248.06 g/mol . It is a derivative of benzoic acid and contains both chloro and chloroacetamido functional groups. This compound is used as an intermediate in the synthesis of various chemical products and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-chloroacetamido)benzoic acid typically involves the reaction of 4-chloro-2-aminobenzoic acid with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Hydrolysis of the Ethyl Ester Group

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or synthetic intermediates.

Mechanistic Notes :

-

Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl.

-

Acid hydrolysis follows a protonation-driven mechanism, enhancing electrophilicity of the carbonyl carbon .

Nucleophilic Aromatic Substitution at the 4-Chlorophenoxy Group

The electron-withdrawing chlorine on the phenoxy ring activates the para position for nucleophilic displacement, enabling diverse functionalization.

Key Observations :

-

Reactions require polar aprotic solvents (DMF, DMSO) and elevated temperatures.

-

Copper catalysts enhance substitution efficiency with alkoxides .

Reduction Reactions

The pyrazolopyridine core and ester group participate in selective reductions.

Limitations :

Oxidation Reactions

Controlled oxidation targets the methyl groups and heterocyclic nitrogen atoms.

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ (aq.) | H₂SO₄, 60°C, 3 h | 5-Carboxy-4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | 92% | |

| CrO₃, AcOH | Reflux, 2 h | N-Oxide derivatives | 68% |

Structural Insights :

Cyclization and Ring-Opening Reactions

The pyrazolopyridine scaffold participates in annulation and fragmentation under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Photocycloaddition | UV light, benzene, 24 h |

Applications De Recherche Scientifique

Pharmacological Applications

The compound exhibits significant pharmacological properties, making it a candidate for drug development:

- Antimicrobial Activity : Research indicates that derivatives of 4-chloro-2-(2-chloroacetamido)benzoic acid demonstrate potent antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported a minimum inhibitory concentration (MIC) of 5.19 µM against S. aureus and K. pneumoniae, comparable to established antibiotics .

- Antifungal Properties : The compound also shows antifungal activity, with some derivatives outperforming standard antifungal agents like fluconazole . This suggests potential uses in treating fungal infections.

- Anticancer Potential : In vitro studies have demonstrated that certain derivatives exhibit significant anticancer activity against human colorectal carcinoma cell lines, with one derivative showing an IC50 value of 4.12 µM, which is more potent than the standard drug 5-fluorouracil (IC50 = 7.69 µM) .

Chemical Intermediates

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Complex Molecules : Its unique structure allows it to be utilized in the synthesis of more complex organic compounds, which can be further explored for various applications in pharmaceuticals and agrochemicals.

- Building Block for Pharmaceuticals : The compound's functional groups make it a versatile building block for synthesizing new pharmaceutical agents, potentially leading to the development of novel therapies.

Material Science

The compound's chemical properties enable its use in material science:

- Specialty Chemicals Production : It is utilized in producing specialty chemicals that can be applied in various industrial processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against multiple bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to traditional antibiotics .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| W6 | S. aureus | 5.19 |

| W1 | C. albicans | 5.08 |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against HCT116 cancer cell lines. The study revealed that certain derivatives showed promising results, suggesting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| W17 | HCT116 | 4.12 |

| Control | 5-FU | 7.69 |

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(2-chloroacetamido)benzoic acid involves its reactive functional groups. The chloroacetamido group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or protein modification. This reactivity makes it useful in biochemical studies and drug development .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-2-aminobenzoic acid: Similar structure but lacks the chloroacetamido group.

2-Chloroacetamido benzoic acid: Similar structure but lacks the 4-chloro substituent.

Uniqueness

4-Chloro-2-(2-chloroacetamido)benzoic acid is unique due to the presence of both chloro and chloroacetamido groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis .

Activité Biologique

4-Chloro-2-(2-chloroacetamido)benzoic acid, also known as a derivative of benzoic acid, is an aromatic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as a local anesthetic. This article delves into the compound's synthesis, biological mechanisms, and its role in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8Cl2NO3, with a molecular weight of approximately 248.06 g/mol. The compound features two chlorine substituents and an acetamido group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H8Cl2NO3 |

| Molecular Weight | 248.06 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride:

This process highlights the importance of chlorination in enhancing the compound's anesthetic properties.

The primary mechanism of action for this compound is the blockade of sodium channels, which inhibits nerve impulse transmission. This action is crucial for its effectiveness as a local anesthetic. Research indicates that derivatives of this compound exhibit enhanced anesthetic properties compared to traditional agents like lidocaine .

Case Studies and Research Findings

- Local Anesthetic Efficacy : A study by Ashish A. et al. (2017) reported on various derivatives of 4-(2-chloroacetamido)benzoic acid, demonstrating significant local anesthetic activity with reduced side effects compared to existing anesthetics .

- Anti-inflammatory Properties : Research indicated that modifications to the structure could enhance anti-inflammatory effects, as seen in experiments where edema reduction was observed in animal models treated with specific derivatives .

- Pharmacokinetics : The structural modifications aimed at improving lipid solubility and half-life have shown promising results in pharmacokinetic studies, suggesting better absorption and prolonged action in vivo .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities influenced by the positioning of chlorine and functional groups:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-(2-chloroacetamido)benzoic acid | Similar structure but different chlorine positioning | Exhibits different biological activities |

| 4-Aminobenzoic Acid | Lacks chlorine substituents | Commonly used as a local anesthetic |

| 4-(Chloromethyl)benzoic Acid | Contains a chloromethyl group instead of acetamido | Different reactivity profile |

The presence of both chlorine atoms in this compound contributes to its specific pharmacological properties and potential applications in medicinal chemistry.

Propriétés

IUPAC Name |

4-chloro-2-[(2-chloroacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c10-4-8(13)12-7-3-5(11)1-2-6(7)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBUFMHSXZTGPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)CCl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.